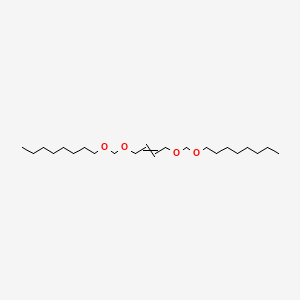
9,11,16,18-Tetraoxahexacos-13-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11,16,18-Tetraoxahexacos-13-ene is a complex organic compound characterized by the presence of multiple oxygen atoms within its structure. This compound is part of the larger family of polyethers, which are known for their unique chemical properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,16,18-Tetraoxahexacos-13-ene typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide . This reaction facilitates the formation of the polyether structure through a series of nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,11,16,18-Tetraoxahexacos-13-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler polyether structures.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Potassium hydroxide and sodium methoxide are typical bases used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various polyether derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
9,11,16,18-Tetraoxahexacos-13-ene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane transport and permeability.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 9,11,16,18-Tetraoxahexacos-13-ene involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms, which can act as electron donors and form hydrogen bonds. These interactions facilitate the transport and stabilization of various compounds within biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
18-Crown-6: Another polyether with a similar structure but different applications.
2,6,10,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with similar molecular complexity but different functional groups
Uniqueness
9,11,16,18-Tetraoxahexacos-13-ene is unique due to its specific arrangement of oxygen atoms and its ability to form stable complexes with a wide range of molecules. This makes it particularly valuable in applications requiring high stability and specificity.
Propiedades
Número CAS |
21962-21-0 |
|---|---|
Fórmula molecular |
C22H44O4 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
1-[4-(octoxymethoxy)but-2-enoxymethoxy]octane |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-11-13-17-23-21-25-19-15-16-20-26-22-24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-22H2,1-2H3 |
Clave InChI |
MGIQWFZUUOBDKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCOCC=CCOCOCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



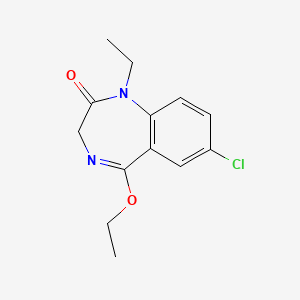
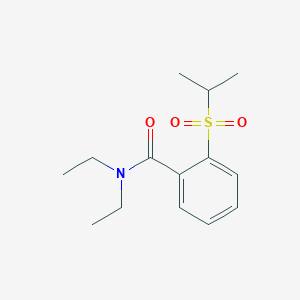

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

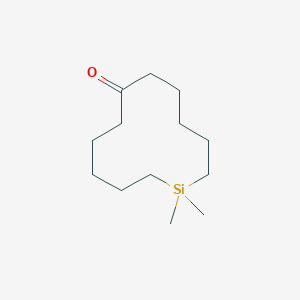
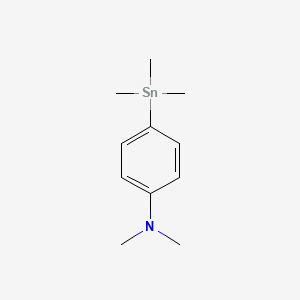

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
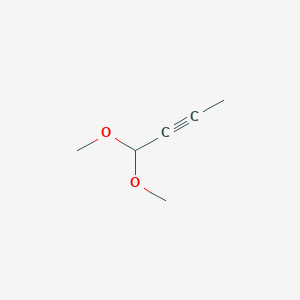
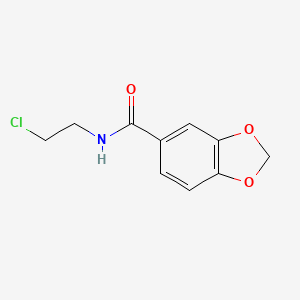
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
